2-Chloro-6-isobutylpyridine
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Overview
Description
2-Chloro-6-isobutylpyridine is an organic compound with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an isobutyl group at the sixth position on the pyridine ring . This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isobutylpyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-isobutylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Reagents: Utilized in carbon–carbon bond-forming reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Chloro-6-isobutylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-isobutylpyridine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-6-isobutylpyridine include other substituted pyridines, such as:
2-Chloro-6-methylpyridine: Differing by the presence of a methyl group instead of an isobutyl group.
2-Chloro-6-trichloromethylpyridine: Characterized by a trichloromethyl group at the sixth position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-6-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
ODEMTVBXWOROHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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